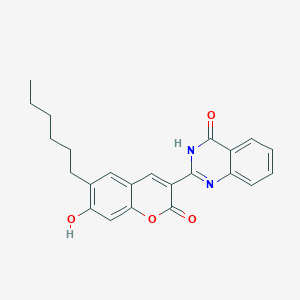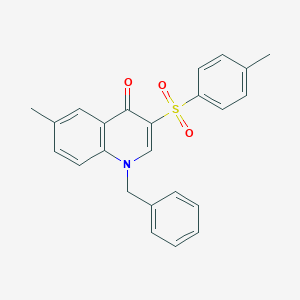![molecular formula C20H21FN4OS B6463247 3-[(4-benzylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione CAS No. 2549063-10-5](/img/structure/B6463247.png)
3-[(4-benzylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-benzylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione is a useful research compound. Its molecular formula is C20H21FN4OS and its molecular weight is 384.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.14201064 g/mol and the complexity rating of the compound is 538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit significant antibacterial and antifungal activity . The compound’s interaction with its targets is likely to be complex and multifaceted, involving various biochemical pathways.
Mode of Action
It is believed to interact with its targets, leading to changes in cellular processes that result in its antimicrobial effects
Biochemical Pathways
It is known that compounds with a similar structure have been found to interfere with the function of key enzymes in microbial organisms, disrupting their growth and proliferation .
Pharmacokinetics
The presence of the piperazine ring in the structure could potentially enhance the bioavailability of the compound, as piperazine derivatives have been shown to improve the pharmacokinetic properties of drug substances .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential antimicrobial activity. It may disrupt the normal functioning of microbial cells, leading to their death
Análisis Bioquímico
Biochemical Properties
3-[(4-benzylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazole-2-thione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. This inhibition can alter the redox state within cells, impacting various metabolic pathways. Additionally, the compound interacts with proteins involved in cell signaling, potentially modulating pathways that control cell growth and apoptosis .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By altering this pathway, the compound can affect cell cycle progression and induce apoptosis in certain cancer cell lines. Furthermore, it impacts gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell survival and metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to a decrease in the production of certain metabolites, affecting cellular functions. Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression that influence cell behavior .
Propiedades
IUPAC Name |
3-[(4-benzylpiperazin-1-yl)methyl]-5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS/c21-18-8-6-17(7-9-18)19-22-25(20(27)26-19)15-24-12-10-23(11-13-24)14-16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSZDCOLCGZEPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C(=S)OC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6463173.png)
![ethyl 5,8-difluoro-1-({[(4-methoxyphenyl)methyl]carbamoyl}methyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B6463178.png)
![5-amino-1-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6463197.png)
![4,12-dibromo-17-(pyrimidin-2-yl)-8,16-dioxa-17-azatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2(7),3,5,10(15),11,13-hexaene](/img/structure/B6463199.png)
![3-({1-[3-(dimethylamino)benzoyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6463202.png)

![7-(diethylamino)-3-{5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-one](/img/structure/B6463214.png)

![N-[(4-fluorophenyl)methyl]-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B6463231.png)


![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B6463240.png)
![ethyl 4-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6463246.png)
![3-{2-[benzyl(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-6-methoxy-2H-chromen-2-one](/img/structure/B6463250.png)
